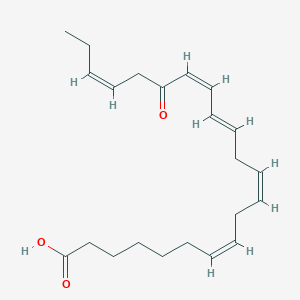
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid
Übersicht
Beschreibung
Docosapentaenoic acid (DPA) is a ω-3 fatty acid found in fish oils. 17-keto-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid is a metabolite of lipoxygenase-mediated oxidation of DPA that is produced endogenously by aspirin-enhanced COX-2 activity. It has been shown to activate Nrf2-dependent antioxidant gene expression, to act as a PPARγ agonist (EC50 = ~200 nM), and to inhibit pro-inflammatory cytokine and nitric oxide production at biological concentration ranges (5-25 µM).
Biologische Aktivität
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (DPA) is a unique polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities. This compound, a derivative of docosapentaenoic acid, exhibits various physiological effects that may influence health outcomes. This article explores the biological activity of this compound based on current research findings.
- Molecular Formula : C22H32O3
- Molecular Weight : 344.49 g/mol
- CAS Number : 1233715-33-7
- Structure : The compound features multiple double bonds in its carbon chain, contributing to its reactivity and biological function.
Anti-inflammatory Effects
Research indicates that 17-keto-DPA exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. For instance, a study demonstrated that treatment with diHEP-DPA (a related compound) reduced oxidative stress and apoptosis in retinal cells exposed to blue light and A2E, suggesting protective effects against retinal degeneration .
Cardiovascular Health
The omega-3 fatty acids, including DPA, are known for their cardiovascular benefits. They help lower triglyceride levels and improve overall lipid profiles. A study comparing the effects of DPA and eicosapentaenoic acid (EPA) found that DPA supplementation led to significant increases in specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation and promoting cardiovascular health .
Neuroprotective Properties
Emerging evidence suggests that DPA may play a role in brain health. The compound has been associated with neuroprotective effects through its action on neuronal cells. In animal models, DPA supplementation has been linked to improved cognitive function and reduced neuroinflammation .
The biological activity of 17-keto-DPA can be attributed to several mechanisms:
- Oxylipin Formation : DPA is metabolized into various oxylipins, which are bioactive lipids that modulate inflammation and cellular signaling pathways.
- Regulation of Gene Expression : DPA influences the expression of genes involved in inflammatory responses and lipid metabolism.
- Interaction with Receptors : The compound may interact with nuclear receptors such as PPARs (peroxisome proliferator-activated receptors), which play a critical role in regulating fatty acid metabolism and inflammation.
Case Studies
- Retinal Health Study : A study involving ARPE-19 cells showed that diHEP-DPA treatment prevented cell death caused by oxidative stress induced by A2E and blue light exposure. This highlights the potential of DPA in protecting against age-related macular degeneration (AMD) .
- Cardiovascular Study : In a clinical trial assessing the effects of DPA on lipid profiles, participants who supplemented with DPA showed significant reductions in triglycerides compared to those receiving standard omega-3 supplements. This suggests that DPA may offer unique benefits in managing cardiovascular risk factors .
Data Summary
Eigenschaften
IUPAC Name |
(7Z,10Z,13E,15Z,19Z)-17-oxodocosa-7,10,13,15,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,15-3-,19-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSFTLICCBISU-SEQVKQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















